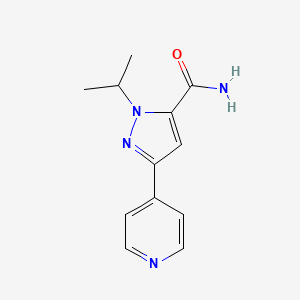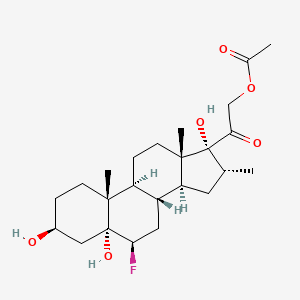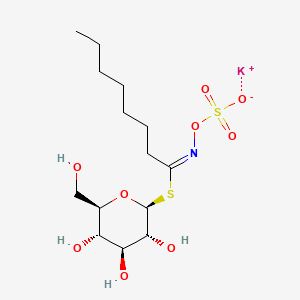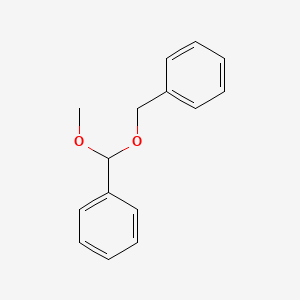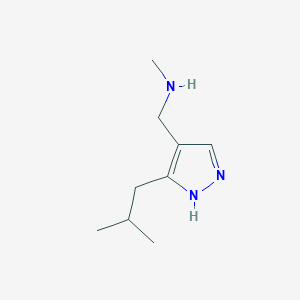
1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isobutyl group at the 3-position of the pyrazole ring and a methylmethanamine group at the N-position
Preparation Methods
The synthesis of 1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the isobutyl group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Attachment of the N-methylmethanamine group: This step involves the reaction of the pyrazole derivative with N-methylmethanamine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the isobutyl group are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or conditions.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects is largely dependent on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include signal transduction mechanisms that lead to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other pyrazole derivatives, such as:
3-Isobutyl-1H-pyrazole: Lacks the N-methylmethanamine group, which may result in different reactivity and applications.
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its chemical and biological properties.
4-Isobutyl-1H-pyrazole: The isobutyl group is positioned differently, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-methyl-1-[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-9-8(5-10-3)6-11-12-9/h6-7,10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
YFLMXDFHIHLUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


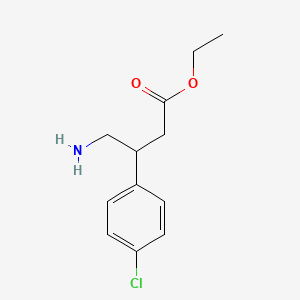
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
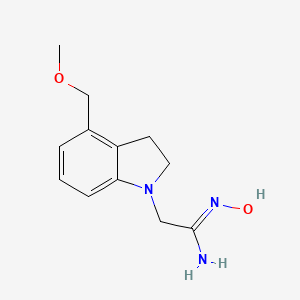
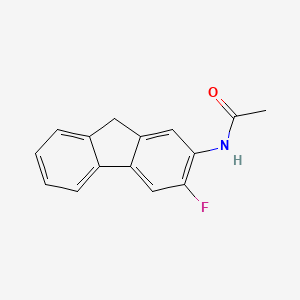
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
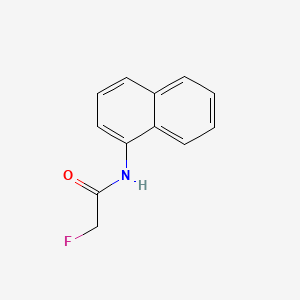
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
